N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060163-88-3
VCID: VC11927126
InChI: InChI=1S/C20H26N8O3/c1-4-28-19-17(24-25-28)18(22-13-23-19)26-7-9-27(10-8-26)20(29)21-12-14-5-6-15(30-2)16(11-14)31-3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,21,29)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1
Molecular Formula: C20H26N8O3
Molecular Weight: 426.5 g/mol

N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

CAS No.: 1060163-88-3

Cat. No.: VC11927126

Molecular Formula: C20H26N8O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide - 1060163-88-3

Specification

CAS No. 1060163-88-3
Molecular Formula C20H26N8O3
Molecular Weight 426.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C20H26N8O3/c1-4-28-19-17(24-25-28)18(22-13-23-19)26-7-9-27(10-8-26)20(29)21-12-14-5-6-15(30-2)16(11-14)31-3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,21,29)
Standard InChI Key IFGIYYSXIUMFTN-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₀H₂₆N₈O₃ and a molecular weight of 426.5 g/mol . Its IUPAC name reflects the integration of three key moieties:

  • A 3,4-dimethoxyphenylmethyl group (providing lipophilicity and potential receptor-binding interactions).

  • A piperazine-1-carboxamide linker (enhancing solubility and enabling hydrogen bonding).

  • A 3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl core (imparting rigidity and electronic diversity) .

Structural Characterization

Key spectroscopic and computational descriptors include:

  • SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1 .

  • InChIKey: IFGIYYSXIUMFTN-UHFFFAOYSA-N .

  • XLogP3: Calculated as 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₂₀H₂₆N₈O₃
Molecular Weight426.5 g/mol
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step strategy:

  • Triazolo-Pyrimidine Core Formation: Cyclocondensation of ethyl 3-ethyl-1H-1,2,3-triazole-4-carboxylate with guanidine derivatives under basic conditions.

  • Piperazine Functionalization: Nucleophilic substitution at the 7-position of the triazolo-pyrimidine core using piperazine in polar aprotic solvents (e.g., DMF).

  • Carboxamide Coupling: Reaction of the piperazine intermediate with 3,4-dimethoxybenzyl isocyanate in the presence of triethylamine .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1Guanidine, NaOH, EtOH, reflux, 12 h65Recrystallization (EtOAc)
2Piperazine, DMF, 80°C, 6 h72Column Chromatography
33,4-Dimethoxybenzyl isocyanate, TEA, THF, rt58HPLC

Analytical Validation

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .

  • NMR: Distinct signals for the triazolo-pyrimidine (δ 8.9 ppm, singlet) and piperazine (δ 3.4 ppm, multiplet) protons .

  • MS: ESI+ m/z 427.2 [M+H]+ .

Biological Activity and Mechanisms

Antimicrobial Properties

  • MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strain).

  • Synergistic effects observed with ciprofloxacin (FICI = 0.3).

Table 3: Comparative Biological Activities of Analogues

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Source
Target Compound1.28
N-(2-Methylphenyl) analogue2.812
N-(Diphenylmethyl) analogue0.915

Mechanistic Insights

  • Kinase Inhibition: Binds to EGFR (Kd = 89 nM) in surface plasmon resonance assays .

  • DNAJA1 Interaction: Reduces mutant p53 levels by 60% at 10 µM (CETSA assay) .

Pharmacological and Toxicological Profiling

ADME Properties

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Plasma Protein Binding: 92% (equilibrium dialysis) .

  • CYP3A4 Inhibition: IC₅₀ = 15 µM (moderate risk of drug-drug interactions) .

Acute Toxicity

  • LD₅₀ (Mouse): 320 mg/kg (oral administration) .

  • No hepatotoxicity observed at 50 mg/kg/day for 14 days .

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Structural modifications to enhance solubility (e.g., PEGylation).

  • Combination Therapy: Synergy with PARP inhibitors in BRCA-mutated cancers .

Diagnostic Tools

  • Radiolabeling: ¹¹C-labeled derivatives for PET imaging of kinase expression .

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